N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEUAQNSCRMURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 4-benzylpiperidine with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 4-(2-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring and the benzyl group enhances its interaction with biological targets, making it a valuable compound for further research and development .
Biological Activity
N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105246-97-6 |
| Molecular Formula | C₁₇H₂₂N₄OS |
| Molecular Weight | 330.4 g/mol |
The synthesis typically involves the formation of the thiadiazole ring followed by the attachment of the piperidine structure through acetamide linkages. This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated promising results. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells.
Key Findings:
-
Cytotoxicity Assays : The compound was tested against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay.
- IC₅₀ Values :
- MCF-7: 2.32 µg/mL
- HepG2: 5.36 µg/mL
These values indicate a significant reduction in cell viability at relatively low concentrations compared to standard chemotherapeutics like 5-Fluorouracil.
- IC₅₀ Values :
-
Mechanism of Action :
- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, characterized by increased levels of pro-apoptotic markers such as Bax and caspase 9.
Selectivity and Safety Profile
The selectivity of this compound towards cancer cells over normal cells suggests a favorable safety profile. Studies indicated minimal cytotoxic effects on non-cancerous Vero cells even at higher concentrations.
Case Studies
Several case studies have been documented that further elucidate the biological activity of this compound:
-
Study on MCF-7 Cells :
- Researchers evaluated the impact of varying concentrations of N-benzyl derivatives on MCF-7 cell proliferation.
- Results showed a significant reduction in cell growth with an IC₅₀ value of 2.32 µg/mL, indicating strong anticancer properties.
-
HepG2 Cell Line Analysis :
- The compound's effects on HepG2 cells were analyzed through Western blotting techniques.
- Increased expression of p53 and cleaved caspase 3 was observed, confirming apoptosis induction.
Q & A
Q. What are the key synthetic strategies for synthesizing N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Cyclization of thiosemicarbazide derivatives with carboxylic acids to form the thiadiazole core (e.g., using phosphorus oxychloride under reflux) . (ii) Functionalization of the piperidine ring via carboxamide coupling, often employing coupling agents like EDCI/HOBt in dimethylformamide (DMF) . (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) confirm regiochemistry .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 386.1521 [M+H]+) validates molecular composition .
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) ensure functional group integrity .
Q. What preliminary biological assays are used to assess activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against targets like kinases or proteases (e.g., D1 protease inhibition via fluorescence-based assays) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC50 < 10 μM in HeLa cells) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized during thiadiazole ring formation?
- Methodological Answer :
- Solvent Selection : Refluxing in DMF enhances cyclization efficiency compared to ethanol .
- Catalyst Optimization : Triethylamine (10 mol%) improves yield by neutralizing HCl byproducts .
- Statistical Design : Apply a Box-Behnken design to balance temperature (80–120°C), time (4–12 h), and reagent stoichiometry .
Q. What computational methods predict target engagement and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with protease active sites (e.g., D1 protease, ΔG ≈ −9.2 kcal/mol) .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl on thiadiazole) with IC50 values using partial least squares regression .
Q. How to resolve contradictions between in vitro and cellular activity data?
- Methodological Answer :
- Permeability Testing : Use Caco-2 monolayers to evaluate membrane permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., piperidine N-oxidation) that may reduce efficacy .
- Orthogonal Assays : Compare enzyme inhibition (cell-free) with phenotypic responses (e.g., apoptosis via flow cytometry) to rule off-target effects .
Q. What strategies validate the compound’s mechanism of action?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by pull-down and SDS-PAGE .
- CRISPR Knockout : Generate target gene-knockout cell lines; loss of compound activity confirms target specificity .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature (ΔTm > 2°C) to confirm direct binding .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | POCl3, DMF, 100°C, 8 h | 72 | 98% | |
| Piperidine Coupling | EDCI, HOBt, DCM, RT, 24 h | 65 | 95% | |
| Purification | Ethanol recrystallization | 85 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
